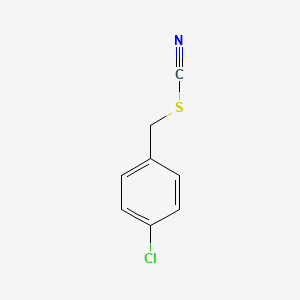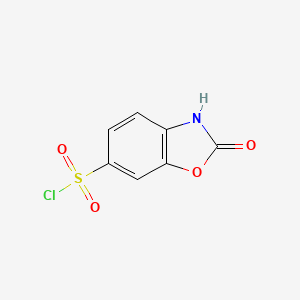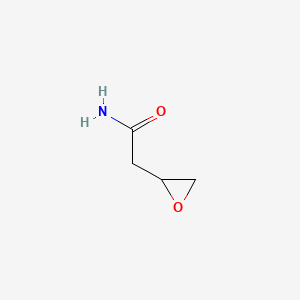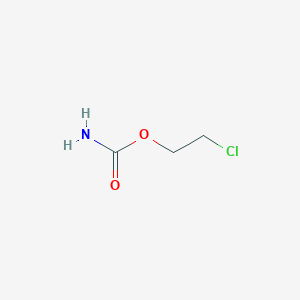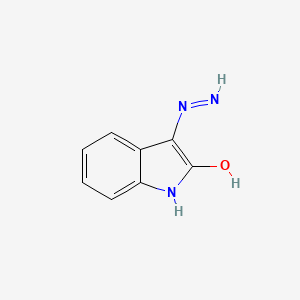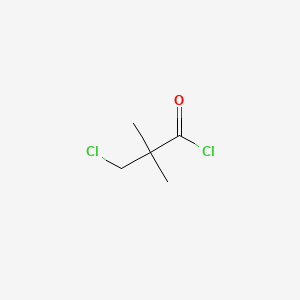
2,5-ジメチルチオフェノール
概要
説明
2,5-Dimethylbenzenethiol, also known as 2,5-Dimethylthiophenol, is an organic compound with the molecular formula C8H10S. It is a derivative of benzenethiol, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its distinct thiol group (-SH) attached to the aromatic ring, which imparts unique chemical properties.
科学的研究の応用
2,5-Dimethylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a corrosion inhibitor.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzenethiol can be synthesized through various methods. One common synthetic route involves the reaction of 2,5-dimethylbromobenzene with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically include:
Reagents: 2,5-dimethylbromobenzene, thiourea, and a base such as sodium hydroxide.
Solvent: Ethanol or water.
Temperature: Reflux conditions (around 80-100°C).
Reaction Time: Several hours to complete the reaction.
Industrial Production Methods
In industrial settings, 2,5-Dimethylbenzenethiol can be produced through catalytic processes involving the hydrogenation of 2,5-dimethylbenzenesulfonyl chloride. This method offers higher yields and is more suitable for large-scale production.
化学反応の分析
Types of Reactions
2,5-Dimethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Disulfides (e.g., 2,5-dimethylbenzenedisulfide) and sulfonic acids.
Reduction: 2,5-dimethylbenzene.
Substitution: Nitro, sulfonic, or halogenated derivatives of 2,5-dimethylbenzenethiol.
作用機序
The mechanism of action of 2,5-Dimethylbenzenethiol primarily involves its thiol group, which can participate in redox reactions and form covalent bonds with various molecular targets. The thiol group can undergo oxidation to form disulfides, which play a crucial role in maintaining the redox balance in biological systems. Additionally, the aromatic ring can interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylbenzenethiol
- 2,6-Dimethylbenzenethiol
- 3,5-Dimethylbenzenethiol
- 4-Methylbenzenethiol
Uniqueness
2,5-Dimethylbenzenethiol is unique due to the specific positioning of the methyl groups at the 2 and 5 positions, which influences its chemical reactivity and physical properties. Compared to other dimethylbenzenethiols, it exhibits distinct reactivity patterns in electrophilic substitution reactions and has unique applications in polymer synthesis and redox chemistry.
特性
IUPAC Name |
2,5-dimethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAUBUMQRJWWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063259 | |
| Record name | Benzenethiol, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4001-61-0 | |
| Record name | 2,5-Dimethylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4001-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Xylenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004001610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenethiol, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenethiol, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylbenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-XYLENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV04MU9ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dimethylbenzenethiol in the formation of metal nanoclusters?
A1: 2,5-Dimethylbenzenethiol acts as a stabilizing ligand in the formation of metal nanoclusters, particularly gold and silver nanoclusters. [, , ] As a thiol, it readily forms strong bonds with the surface metal atoms, preventing aggregation and controlling the size and shape of the resulting nanoclusters. This is crucial for tailoring the optical and electronic properties of these nanomaterials for specific applications.
Q2: Are there other examples of 2,5-Dimethylbenzenethiol being used in the synthesis of metal-organic compounds?
A3: Yes, [Barnhart et al. (1995)] [] utilized 2,5-Dimethylbenzenethiol to synthesize a series of organoindium thiolate oligomers. The researchers successfully incorporated 2,5-Dimethylbenzenethiol into dimeric indium-sulfur complexes, highlighting the versatility of this compound in coordinating with various metal centers. These findings contribute to a broader understanding of metal-sulfur bonding and the potential of these compounds in materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



